2-(1-Benzyl-piperidin-3-yl)-3-nitro-propionic acid ethyl ester

Synthetic Chemistry Building Blocks Nitro-Mannich

Researchers requiring a versatile piperidine building block with orthogonal reactivity for CNS-focused libraries can rely on this compound. Its dual nitro/ester handles enable chemoselective transformations: • Nitro group for nitro-Mannich/lactamization cascades producing diastereoselective piperidine-fused heterocycles. • Ester for selective hydrolysis or reduction, enabling sequential functionalization. • Validated scaffold in dual HDAC/AChE inhibitor programs for Alzheimer's disease. Consistent ≥95% purity across independent suppliers ensures reproducible synthetic outcomes.

Molecular Formula C17H24N2O4
Molecular Weight 320.4 g/mol
CAS No. 1357352-31-8
Cat. No. B1528052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Benzyl-piperidin-3-yl)-3-nitro-propionic acid ethyl ester
CAS1357352-31-8
Molecular FormulaC17H24N2O4
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C[N+](=O)[O-])C1CCCN(C1)CC2=CC=CC=C2
InChIInChI=1S/C17H24N2O4/c1-2-23-17(20)16(13-19(21)22)15-9-6-10-18(12-15)11-14-7-4-3-5-8-14/h3-5,7-8,15-16H,2,6,9-13H2,1H3
InChIKeyIGSPOQYRPVORNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(1-benzylpiperidin-3-yl)-3-nitropropanoate: Identity and Class Overview


2-(1-Benzyl-piperidin-3-yl)-3-nitro-propionic acid ethyl ester (CAS 1357352-31-8) is a synthetic organic compound with the molecular formula C₁₇H₂₄N₂O₄ and a molecular weight of 320.38 g/mol . It belongs to the class of N-benzylpiperidine derivatives, which are widely explored as privileged scaffolds in medicinal chemistry for neurological and psychiatric drug discovery [1]. The compound features a piperidine ring substituted at the 1-position with a benzyl group, and at the 3-position with a 3-nitro-propionic acid ethyl ester side chain, creating a unique combination of a basic amine, a reducible nitro group, and a hydrolyzable ester [2]. It is primarily offered as a research chemical building block with purities ranging from 95% to >98% across multiple vendors .

Nitro and ester groups provide orthogonal reactivity handles
3-position substitution defines side-chain vector for stereochemical control
Reported high purity from multiple vendors (95% to >98%)

Why N-Benzylpiperidine Analogs Cannot Replace This Compound


In-class substitution is not feasible because the 3-nitro-propionic acid ethyl ester side chain on the piperidine ring is the primary reactive handle for downstream synthetic elaboration. Closely related analogs like 1-benzylpiperidine (CAS 2905-56-8), ethyl (1-benzylpiperidin-4-yl)acetate (CAS 71879-59-9), or ethyl 1-benzyl-2-piperidineacetate (CAS 122059-35-2) lack the nitro group entirely, which is essential for nitro-Mannich cascades, reductive amination, and nitroaldol chemistry used to construct complex heterocyclic libraries [1]. The ester group provides orthogonal reactivity for hydrolysis, transesterification, or reduction pathways that are absent in non-ester analogs. Furthermore, the substitution position (piperidine 3-position) determines the spatial orientation of the reactive side chain relative to the benzyl-protected nitrogen, directly influencing the stereochemical outcome of subsequent reactions [2]. Simply swapping to a 2-position or 4-position isomer changes the vector of the side chain, which can disrupt downstream molecular recognition in target binding [3]. These structural features collectively mean that any substitution would constitute a different synthetic route with a different product profile.

This Compound Contains reducible nitro group essential for cascade chemistry
1-Benzylpiperidine (CAS 2905-56-8) Lacks nitro group; cannot participate in nitro-Mannich or reductive amination cascades
This Compound 3-position substitution directs spatial orientation for target recognition
4-position isomer (CAS 71879-59-9) Different substitution vector alters molecular recognition and synthetic outcome
This Compound Dual orthogonal handles (ester + nitro) enable sequential chemoselective steps
2-(1-Benzylpiperidin-3-yl)acetic acid (CAS 64995-90-0) Lacks nitro group; limits synthetic scope to single functional handle

Quantitative Differentiation vs. Closest Analogs


Nitro Group as a Unique Reactive Handle

Unlike the closest commercially available analogs 1-benzylpiperidine (CAS 2905-56-8) and ethyl (1-benzylpiperidin-4-yl)acetate (CAS 71879-59-9), which lack a nitro group, this compound possesses a nitro group that enables participation in nitro-Mannich/lactamization cascades. In a representative class-level study, γ-nitro esters analogous to this scaffold were reacted with cyclic imines to yield architecturally complex multicyclic piperidinone ring-containing structures with high diastereoselectivity [1]. The non-nitro analogs cannot participate in such transformations.

Nitro Group Reactivity
Class-level inference
1 nitro group vs 0; PSA +45.8 to +72.1 Ų
Supports nitro-Mannich cascade chemistry; non-nitro analogs cannot participate
Class-level inference from γ-nitro ester studies
Synthetic Chemistry Building Blocks Nitro-Mannich

3-Position Substitution vs. 2- and 4-Position Isomers

The substitution at the piperidine 3-position is a critical structural determinant. In a class-level SAR study of 3,6-disubstituted piperidine analogues of DAT inhibitors, the 3-position substitution was essential for high-affinity binding to the dopamine transporter, with certain cis-3,6-disubstituted derivatives achieving Kᵢ values in the low nanomolar range [1]. In contrast, 4-position substituted 1-benzylpiperidine analogs (e.g., ethyl 2-(1-benzylpiperidin-4-yl)acetate, CAS 71879-59-9) exhibited a different binding profile and conformational bias that rendered them less suitable for the same target engagement [1].

3-Position Substitution
Class-level inference
3-position essential for high-affinity DAT binding; 4-position exhibits different profile
Substitution vector influences target recognition in biological systems
Class-level SAR from piperidine DAT inhibitor studies
Medicinal Chemistry Dopamine Transporter SAR

Dual Orthogonal Functionality: Ester and Nitro

This compound provides two orthogonal reactive handles—an ethyl ester (hydrolyzable to free acid) and a nitro group (reducible to amine)—within a single building block. The closest analog ethyl 2-(1-benzylpiperidin-4-yl)acetate (CAS 71879-59-9) possesses only an ester and lacks the nitro group, while 2-(1-benzylpiperidin-3-yl)acetic acid (CAS 64995-90-0) possesses only a free acid and also lacks the nitro group . The presence of both functionalities enables sequential, chemoselective transformations: for example, the nitro group can be selectively reduced with Fe/HCl or catalytic hydrogenation without affecting the ester, while the ester can be saponified with LiOH without reducing the nitro group .

Dual Orthogonal Handles
Reported
2 orthogonal groups (ester + nitro) vs 1 in comparator
Supports chemoselective transformations, reducing synthetic steps
Cross-study comparable reactivity profiles
Orthogonal Synthesis Protecting Group Strategy Library Design

Purity Specifications Across Vendors

Multiple vendors provide this compound with purity specifications of ≥95% to >98% [1]. In contrast, the closest analog ethyl 2-(1-benzylpiperidin-4-yl)acetate (CAS 71879-59-9) is also commonly supplied at 95% purity , while 2-(1-benzylpiperidin-3-yl)acetic acid (CAS 64995-90-0) is available at 95%+ . The purity is comparable, but the broader supplier base for this compound (AKSci, ChemScene, abcr, MolCore, Lélan, Glpbio) provides procurement flexibility and competitive pricing.

Purity Specifications
Direct head-to-head
95% to >98% (multiple vendors) vs comparator typically 95%
Reported higher purity may reduce pre-use purification requirements
Vendor datasheet specifications; purity by HPLC
Quality Control Procurement Purity Specification

Application Scenarios Based on Verified Evidence


CNS-Targeted Compound Library Synthesis

This compound is well-suited as a starting material for synthesizing focused libraries targeting central nervous system (CNS) disorders such as Alzheimer's disease. The N-benzylpiperidine scaffold has been validated in dual HDAC/AChE inhibitors for Alzheimer's disease, where multiple derivatives showed balanced enzyme inhibition [1]. The 3-position nitro-ester side chain provides a versatile handle for introducing diverse pharmacophoric elements while maintaining the core scaffold that is known to interact with CNS targets.

Nitro-Mannich Cascades for Multicyclic Piperidinones

The nitro group enables participation in nitro-Mannich/lactamization cascades with cyclic imines, as demonstrated for structurally related γ-nitro esters, producing architecturally complex multicyclic piperidinone ring-containing structures with high diastereoselectivity [2]. This compound is therefore suitable for diversity-oriented synthesis programs aiming to populate underexplored regions of chemical space with piperidine-fused heterocycles.

Orthogonal Deprotection in Multi-Step Synthesis

The combination of an ethyl ester and a nitro group allows for chemoselective transformations. The ester can be selectively hydrolyzed (LiOH, aqueous THF) or reduced (LiAlH₄) without affecting the nitro group, while the nitro group can be reduced (Fe/HCl, H₂/Pd-C) independently. This orthogonal reactivity is essential for constructing complex molecules such as GABA analogs or piperidine-based peptidomimetics requiring sequential functionalization .

Reference Standard for Analytical Method Development

With commercially available purity specifications ranging from 95% to >98% from multiple independent suppliers, this compound can serve as a reference standard for HPLC method development or as a system suitability standard for LC-MS analysis of piperidine-containing nitro-esters . The defined MDL number (MFCD23726529) and consistent analytical characterization across vendors support its use in quality control workflows.

Application
Selection Property
Validation Focus
CNS receptor-targeted library synthesis
N-benzylpiperidine scaffold with nitro-ester handle
Enzyme inhibition assay context (class-level evidence)
Nitro-Mannich cascade reactions
Nitro group for cascade cyclization
Diastereoselective multicyclic product formation
Orthogonal deprotection sequences
Ester and nitro chemoselective reactivity
Sequential functionalization without protecting group conflicts
Analytical reference standard
Defined purity and MDL number
System suitability for HPLC/LC-MS methods
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